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Compound of Interest

Compound Name: 4-Methyl-4-heptanol

Cat. No.: B1345628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-methyl-4-
heptanol as a versatile tertiary alcohol starting material in organic synthesis. This document

includes key chemical transformations, detailed experimental protocols, and relevant data for

product characterization.

Introduction
4-Methyl-4-heptanol is a tertiary alcohol that serves as a valuable building block for the

synthesis of a variety of organic molecules. Its structure, featuring a hydroxyl group on a

quaternary carbon, dictates its reactivity, making it prone to substitution and elimination

reactions under acidic conditions while being resistant to oxidation. These characteristics allow

for its selective transformation into alkenes, alkyl halides, and esters, which are key

intermediates in the synthesis of fine chemicals, agrochemicals, and potentially, pharmaceutical

agents.

Key Applications and Reactions
The primary applications of 4-methyl-4-heptanol in organic synthesis revolve around the

transformation of its hydroxyl group into other functionalities. The main reactions include:

Dehydration to Alkenes: Acid-catalyzed dehydration yields a mixture of isomeric alkenes,

primarily the more substituted Zaitsev products. These alkenes can be used in
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polymerization, metathesis, and other addition reactions.

Conversion to Alkyl Halides: Reaction with hydrohalic acids or other halogenating agents

provides access to 4-halo-4-methylheptanes, which are versatile intermediates for

nucleophilic substitution and organometallic reactions.

Esterification: While sterically hindered, 4-methyl-4-heptanol can be esterified under

specific conditions to produce esters with potential applications as fragrances, solvents, or

plasticizers.

Due to its branched structure, derivatives of 4-methyl-4-heptanol can be explored for their

potential as chiral building blocks or for introducing lipophilic moieties in drug discovery

programs. While direct applications in drug development are not widely reported, the functional

group transformations described herein are fundamental in medicinal chemistry for the

synthesis of new chemical entities.

Data Presentation
Physical and Spectroscopic Properties of 4-Methyl-4-
heptanol
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Property Value Reference

Molecular Formula C₈H₁₈O

Molecular Weight 130.23 g/mol

Boiling Point 162-164 °C

Density 0.82 g/mL

¹H NMR (CDCl₃)

δ 0.91 (t, 6H), 1.15 (s, 3H),

1.33-1.48 (m, 8H), 1.55 (s, 1H,

OH)

¹³C NMR (CDCl₃) δ 7.9, 23.4, 25.9, 43.9, 72.8

IR (neat, cm⁻¹)
3380 (br, O-H), 2955, 2870 (C-

H), 1465, 1380, 1150 (C-O)

Mass Spectrum (EI, m/z)
130 (M+), 115, 101, 87, 73, 59,

43

Predicted Products and Spectroscopic Data for Key
Reactions
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Starting Material Reaction Major Product(s)
Key Spectroscopic
Data for Major
Product

4-Methyl-4-heptanol
Dehydration (H₂SO₄,

heat)

4-Methyl-3-heptene

(E/Z isomers)

¹³C NMR: ~135 (C=C),

~125 (C=C), various

aliphatic signals. MS

(m/z): 112 (M+), 97,

83, 69, 55, 41.

4-Methyl-4-heptanol
Halogenation (conc.

HCl)

4-Chloro-4-

methylheptane

MS (m/z): 148/150

(M+, Cl isotope

pattern), 113, 87, 71,

57, 43.

4-Methyl-4-heptanol
Esterification (Acetyl

Chloride)

4-Methyl-4-heptyl

acetate

IR (cm⁻¹): ~1740

(C=O), ~1240 (C-O).

¹H NMR: ~δ 2.0 (s,

3H, OAc), other

aliphatic signals.

Experimental Protocols
Protocol 1: Dehydration of 4-Methyl-4-heptanol to 4-
Methyl-3-heptene
This protocol describes the acid-catalyzed dehydration of 4-methyl-4-heptanol to yield a

mixture of isomeric alkenes, with 4-methyl-3-heptene as the major product according to

Zaitsev's rule.

Materials:

4-Methyl-4-heptanol (13.0 g, 0.1 mol)

Concentrated sulfuric acid (H₂SO₄, 5 mL)

Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)

50 mL round-bottom flask

Distillation apparatus

Separatory funnel

Erlenmeyer flask

Procedure:

Place 13.0 g of 4-methyl-4-heptanol into a 50 mL round-bottom flask.

Slowly add 5 mL of concentrated sulfuric acid to the alcohol with constant swirling and

cooling in an ice bath.

Add a few boiling chips and assemble a simple distillation apparatus.

Heat the mixture gently to initiate the reaction and distill the alkene product as it forms. The

distillation temperature should be maintained below 120 °C.

Collect the distillate in a flask cooled in an ice bath.

Transfer the distillate to a separatory funnel and wash with two 20 mL portions of saturated

sodium bicarbonate solution to neutralize any residual acid.

Wash the organic layer with 20 mL of water and then 20 mL of brine.

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Filter the dried liquid into a clean, dry flask.

Purify the product by fractional distillation, collecting the fraction boiling at approximately

115-118 °C.

Characterize the product using GC-MS and NMR spectroscopy to determine the isomeric

ratio and confirm the structure.
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Expected Yield: 70-80%

Protocol 2: Synthesis of 4-Chloro-4-methylheptane
This protocol details the conversion of 4-methyl-4-heptanol to 4-chloro-4-methylheptane via

an Sₙ1 reaction with concentrated hydrochloric acid.

Materials:

4-Methyl-4-heptanol (13.0 g, 0.1 mol)

Concentrated hydrochloric acid (HCl, 37%, 30 mL)

Anhydrous calcium chloride (CaCl₂)

100 mL round-bottom flask with reflux condenser

Separatory funnel

Erlenmeyer flask

Procedure:

Combine 13.0 g of 4-methyl-4-heptanol and 30 mL of concentrated hydrochloric acid in a

100 mL round-bottom flask.

Attach a reflux condenser and heat the mixture in a water bath at 50-60 °C for 1 hour with

occasional swirling.

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel. The product should form the upper organic layer.

Separate the layers and wash the organic layer with 20 mL of cold water, followed by 20 mL

of 5% sodium bicarbonate solution, and finally 20 mL of brine.

Dry the organic layer over anhydrous calcium chloride.

Filter the solution to remove the drying agent.
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The product can be purified by distillation under reduced pressure.

Confirm the structure of 4-chloro-4-methylheptane by NMR and Mass Spectrometry.

Expected Yield: 85-95%

Protocol 3: Esterification of 4-Methyl-4-heptanol with
Acetyl Chloride
This protocol describes the synthesis of 4-methyl-4-heptyl acetate. Due to the steric hindrance

of the tertiary alcohol, the use of a more reactive acylating agent like acetyl chloride is preferred

over Fischer esterification.

Materials:

4-Methyl-4-heptanol (13.0 g, 0.1 mol)

Acetyl chloride (7.9 g, 0.1 mol)

Pyridine (8.7 mL, 0.11 mol)

Diethyl ether (anhydrous, 100 mL)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

250 mL three-necked round-bottom flask

Dropping funnel

Magnetic stirrer

Procedure:
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In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a

reflux condenser with a drying tube, dissolve 13.0 g of 4-methyl-4-heptanol and 8.7 mL of

pyridine in 100 mL of anhydrous diethyl ether.

Cool the flask in an ice bath.

Slowly add a solution of 7.9 g of acetyl chloride in 20 mL of anhydrous diethyl ether from the

dropping funnel over a period of 30 minutes with continuous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate and wash the

solid with a small amount of diethyl ether.

Transfer the filtrate to a separatory funnel and wash successively with 30 mL of 1 M HCl, 30

mL of water, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

Dry the ethereal solution over anhydrous magnesium sulfate.

Filter and evaporate the solvent under reduced pressure to obtain the crude ester.

Purify the 4-methyl-4-heptyl acetate by vacuum distillation.

Characterize the product by IR and NMR spectroscopy.

Expected Yield: 60-70%
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Click to download full resolution via product page

Caption: Workflow for the dehydration of 4-methyl-4-heptanol.
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Caption: Workflow for the synthesis of 4-chloro-4-methylheptane.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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